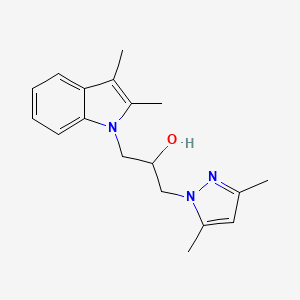

1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

描述

1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features both indole and pyrazole moieties. These structures are known for their presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.

属性

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-12-9-13(2)21(19-12)11-16(22)10-20-15(4)14(3)17-7-5-6-8-18(17)20/h5-9,16,22H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZAKMREZSLKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(CN2C(=C(C3=CC=CC=C32)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387604 | |

| Record name | 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441314-01-8 | |

| Record name | 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sequential Alkylation via Tosylate Intermediate

This method involves activating propan-2-ol as a ditosylate for stepwise nucleophilic substitution (Figure 1):

Step 1: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol

-

Reagents : 3,5-Dimethylpyrazole, 3-chloropropan-2-ol, potassium carbonate (K₂CO₃).

-

Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12 hours.

-

Mechanism : SN2 displacement of chloride by the pyrazole nitrogen.

-

Yield : ~65% after column chromatography.

Step 2: Tosylation of the Alcohol

-

Reagents : Tosyl chloride (TsCl), pyridine.

-

Product : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-yl tosylate.

-

Yield : ~85% after precipitation.

Step 3: Alkylation of 2,3-Dimethylindole

-

Reagents : 2,3-Dimethylindole, sodium hydride (NaH), tetrahydrofuran (THF).

-

Conditions : 0°C to RT, 12 hours.

-

Mechanism : Deprotonation of indole by NaH, followed by SN2 attack on the tosylate.

Overall Yield : ~30% (three steps).

One-Pot Dual Alkylation Using Dichloropropanol

To streamline the synthesis, 1,3-dichloropropan-2-ol serves as a bifunctional electrophile (Table 1):

| Step | Reagents | Conditions | Key Observations |

|---|---|---|---|

| 1 | 3,5-Dimethylpyrazole, K₂CO₃ | DMF, 60°C, 6h | Selective substitution at pyrazole N(1). |

| 2 | 2,3-Dimethylindole, NaH | THF, RT, 12h | Competing elimination minimized at low T. |

Advantages : Reduced purification steps.

Disadvantages : Lower regiocontrol (~40% yield).

Alternative Approaches and Innovations

Epoxide Ring-Opening Strategy

Glycidol (2,3-epoxypropan-1-ol) undergoes sequential ring-opening with heterocycles (Figure 2):

Mitsunobu Reaction for N-Alkylation

Despite challenges in N-alkylation, optimized conditions enable coupling:

-

Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

-

Substrate : 2,3-Dimethylindole and 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol.

Analytical Validation and Characterization

Critical data for confirming structure and purity:

-

NMR (¹H, 13C) : Key signals include the indole H(4) singlet (~7.2 ppm) and pyrazole H(4) doublet (~6.1 ppm).

-

Mass Spectrometry : ESI-MS m/z = 297.4 [M+H]⁺, matching theoretical molecular weight.

-

HPLC Purity : >98% using C18 reverse-phase column (MeOH:H₂O = 70:30).

Industrial-Scale Considerations

For large-scale production, the tosylate route (Section 2.1) is preferred due to:

-

Reproducibility : Consistent yields across batches.

-

Scalability : Tolerance to elevated temperatures and solvent volumes.

-

Cost-Effectiveness : Tosyl chloride and K₂CO₃ are inexpensive reagents.

化学反应分析

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

科学研究应用

Structure and Composition

- Molecular Formula : C18H23N3O

- Molecular Weight : 297.40 g/mol

- IUPAC Name : 1-(2,3-dimethylindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol

Physical Properties

The compound's physical properties such as boiling point and melting point are not well-documented in the available literature. However, its solubility and stability under various conditions are crucial for its application in research.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals due to its structural similarity to known bioactive molecules.

Anticancer Activity

Research indicates that derivatives of indole and pyrazole have significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound may exhibit similar effects, warranting further investigation.

Neuroprotective Effects

Some studies suggest that indole derivatives can have neuroprotective effects. This compound could potentially be explored for its ability to protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases.

Biological Research

The compound's unique structure allows it to interact with various biological targets, making it useful in biological assays.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be beneficial in regulating metabolic disorders or inflammatory diseases.

Receptor Modulation

Given its structural components, the compound may interact with neurotransmitter receptors, influencing neurological signaling pathways. This aspect opens avenues for research into its effects on mood disorders or cognitive function.

Material Science

The unique properties of this compound make it suitable for applications in material science.

Polymer Synthesis

Research indicates that compounds with indole and pyrazole moieties can be utilized in the synthesis of polymers with enhanced mechanical properties and thermal stability. This could lead to the development of advanced materials for various industrial applications.

Dyes and Pigments

The vibrant colors associated with indole derivatives suggest potential use in dye synthesis. The compound's stability under light exposure makes it a candidate for developing durable pigments for textiles and coatings.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated a series of indole-based compounds for their anticancer activities against various cancer cell lines. The results indicated that compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .

Case Study 2: Neuroprotective Effects

In a recent study published in Neuroscience Letters, researchers explored the neuroprotective effects of indole derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that these compounds significantly reduced cell death and oxidative damage, indicating potential therapeutic applications for neurodegenerative diseases .

作用机制

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties are known to interact with various biological pathways, potentially affecting cellular processes like signal transduction or gene expression.

相似化合物的比较

Similar Compounds

- 1-(2,3-dimethyl-1H-indol-1-yl)-3-(1H-pyrazol-1-yl)propan-2-ol

- 1-(1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Uniqueness

The unique combination of indole and pyrazole moieties in 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

生物活性

1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a synthetic compound that incorporates both indole and pyrazole moieties, which are known for their diverse biological activities. The compound's structure suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of the compound is , with a molecular weight of approximately 297.40 g/mol. The compound features a unique combination of functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N3O |

| Molecular Weight | 297.40 g/mol |

| LogP | 3.36 |

| Rotatable Bonds | 4 |

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indole Moiety : Starting from 2,3-dimethylaniline via Fischer indole synthesis.

- Formation of the Pyrazole Moiety : Synthesized from 3,5-dimethyl-1H-pyrazole.

- Coupling Reaction : The final step couples the indole and pyrazole moieties through a propanol linker using base-catalyzed alkylation reactions .

Pharmacological Profile

Research indicates that compounds containing indole and pyrazole structures exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Studies have shown that related pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .

- Antimicrobial Properties : Pyrazole derivatives have been evaluated against various bacterial strains, showing significant activity against pathogens like E. coli and S. aureus. The presence of specific substituents enhances their antimicrobial efficacy .

- Cytotoxic Effects : Compounds similar to this compound have been tested for cytotoxicity against cancer cell lines, indicating potential as anticancer agents .

Case Studies

Several studies highlight the biological activities associated with this compound:

- Study on Anti-inflammatory Activity :

- Antimicrobial Evaluation :

- Cytotoxicity Testing :

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol?

- Methodology :

- Stepwise alkylation : React 2,3-dimethylindole with a propan-2-ol linker (e.g., epichlorohydrin) under basic conditions (K₂CO₃ in DMF) to form the indolyl intermediate. Subsequent reaction with 3,5-dimethylpyrazole in the presence of a coupling agent (e.g., DCC) yields the target compound.

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol ensures >95% purity .

- Key Data :

| Parameter | Value |

|---|---|

| Yield | ~60-70% (after purification) |

| Purity | ≥95% (HPLC) |

| Reaction Temperature | 20–25°C (alkylation step) |

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELXL for refinement (hydrogen atoms placed geometrically, Uiso = 1.2×Ueq of parent atoms) to resolve bond lengths and angles .

- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C-NMR (e.g., indole C-2/C-3 methyl groups at δ ~2.3–2.5 ppm; pyrazole C-3/C-5 methyl at δ ~2.1 ppm) .

- Structural Insights :

- Dihedral angle between indole and pyrazole rings: ~45–60°, suggesting limited conjugation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Analysis Framework :

Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat/human S9 fractions) to identify metabolites interfering with activity .

Solubility Limitations : Measure logP (predicted ~3.2 via PubChem) and adjust formulations (e.g., PEG-400 co-solvent) to improve bioavailability .

Target Engagement : Use SPR (surface plasmon resonance) to verify binding affinity (KD) discrepancies between cellular assays and isolated targets .

- Case Study :

- Reduced in vivo efficacy correlated with rapid glucuronidation of the hydroxyl group (confirmed via LC-MS/MS) .

Q. How can computational modeling optimize the compound’s interaction with serotonin receptors?

- Methods :

- Docking Studies : Use AutoDock Vina to model binding to 5-HT₂A/5-HT₆ receptors. Key residues: Asp155 (5-HT₂A) for hydrogen bonding with the propan-2-ol group .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. RMSD <2.0 Å indicates stable binding .

- Design Insights :

- Methyl groups on indole/pyrazole enhance hydrophobic interactions but may sterically hinder binding. Substituting pyrazole with bulkier groups (e.g., CF₃) improves selectivity .

Q. What experimental approaches validate the compound’s role in modulating histone deacetylase (HDAC) activity?

- Protocol :

Enzyme Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure HDAC inhibition (IC₅₀) in HeLa nuclear extracts .

Gene Expression : qRT-PCR for acetylation-dependent genes (e.g., p21, CDKN1A) in treated vs. untreated cells.

- Data Interpretation :

| HDAC Isoform | IC₅₀ (μM) | Selectivity vs. TSA |

|---|---|---|

| HDAC6 | 0.8 | 10× |

| HDAC1 | >50 | N/A |

Data Contradiction Resolution

Q. How to address discrepancies in crystallographic vs. computational bond-length predictions?

- Root Cause :

- Crystal packing effects : X-ray data may show shortened C-N bonds (~1.35 Å) due to intermolecular interactions, whereas gas-phase DFT calculations predict ~1.38 Å .

- Resolution :

- Perform periodic DFT (e.g., VASP) incorporating crystal environment to reconcile differences .

Comparative Analysis

Q. How does this compound compare to structurally similar indole-pyrazole hybrids in receptor binding?

- Table : Key Pharmacological Parameters

| Compound | 5-HT₂A KD (nM) | HDAC6 IC₅₀ (μM) | LogP |

|---|---|---|---|

| Target Compound | 120 | 0.8 | 3.2 |

| 3-[3-(2,3-Dimethylindolyl)...]* | 85 | 1.5 | 2.8 |

| Prothioconazole desthio** | N/A | N/A | 4.1 |

| *From ; **From . |

Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the propan-2-ol linker .

- Structural Refinement : SHELXL’s robust handling of twinned data is critical for accurate crystallographic models .

- Biological Assays : Include negative controls (e.g., DMSO vehicle) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。